



# Application Notes: T-Cell Proliferation Assay with SIRT6-IN-2 Treatment

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Compound of Interest		
Compound Name:	SIRT6-IN-2	
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### Introduction

T-cell proliferation is a cornerstone of the adaptive immune response, crucial for clearing pathogens and for immunological memory. The activation and subsequent clonal expansion of T-cells are tightly regulated by a series of signaling events and metabolic reprogramming. Sirtuin 6 (SIRT6) has emerged as a key regulator in these processes. SIRT6 is a NAD+-dependent protein deacetylase that plays a critical role in gene expression, DNA repair, and metabolism.[1][2] In immune cells, SIRT6 influences inflammation and T-cell differentiation by deacetylating histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56), thereby regulating the expression of target genes.[3][4] Notably, SIRT6 acts as a negative regulator of glycolysis by co-repressing transcription factors like HIF-1 $\alpha$  and c-Myc, which are essential for the metabolic shift required for T-cell proliferation.[4][5][6]

**SIRT6-IN-2** is a potent and selective inhibitor of SIRT6. By inhibiting SIRT6's deacetylase activity, **SIRT6-IN-2** is expected to increase the acetylation of H3K9 and H3K56 at the promoters of glycolytic genes, leading to their increased expression. This may enhance the metabolic fitness of T-cells, potentially boosting their proliferative capacity upon activation. These application notes provide detailed protocols for assessing the effect of **SIRT6-IN-2** on T-cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) and Bromodeoxyuridine (BrdU) based assays.

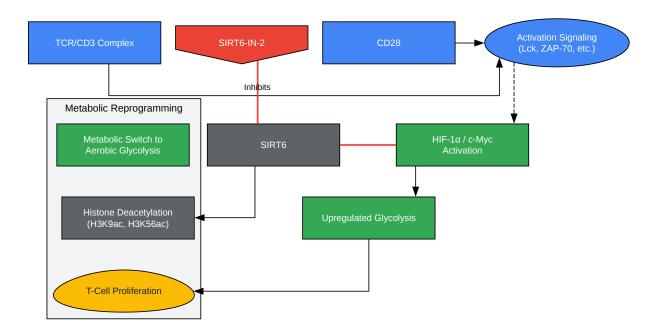


## **Principle of the Assay**

Upon T-cell receptor (TCR) and co-stimulatory (e.g., CD28) engagement, a signaling cascade is initiated, leading to cellular activation.[7][8] This activation triggers a metabolic switch from oxidative phosphorylation to aerobic glycolysis (the Warburg effect), which provides the necessary energy and biosynthetic precursors for rapid cell division.[4] SIRT6 acts as a brake on this process by suppressing the activity of key metabolic regulators like HIF-1a.[4][6]

Treatment with **SIRT6-IN-2** inhibits SIRT6, thereby removing this brake. This is hypothesized to result in the upregulation of glycolytic genes, enhanced glucose uptake, and ultimately, an increased rate of T-cell proliferation. The following protocols are designed to quantify this effect.

## **SIRT6 Signaling in T-Cell Metabolism**



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Caption: SIRT6 metabolic regulation pathway in T-cells.

## **Experimental Protocols**

Two primary methods for measuring T-cell proliferation are detailed below: a flow cytometry-based CFSE dilution assay and a plate-reader-based BrdU incorporation assay.

## **Protocol 1: CFSE Dilution Assay for T-Cell Proliferation**

This method uses the fluorescent dye CFSE, which covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be measured by flow cytometry.[9][10]



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Caption: Workflow for the CFSE T-cell proliferation assay.

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- CFSE (Carboxyfluorescein Succinimidyl Ester)
- **SIRT6-IN-2** (stock solution in DMSO)
- Anti-CD3 antibody (functional grade)
- Anti-CD28 antibody (functional grade, soluble)



- Phytohemagglutinin (PHA) or PMA/Ionomycin (optional positive controls)
- Fluorescently-conjugated antibodies for T-cell markers (e.g., anti-CD4, anti-CD8)
- 96-well round-bottom culture plates
- Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[11] Wash cells twice with PBS and resuspend in PBS at a concentration of 10 x 10<sup>6</sup> cells/mL.
- CFSE Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 μM.[12] Incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). Incubate on ice for 5 minutes.
- Washing: Centrifuge the cells, discard the supernatant, and wash twice with complete RPMI medium to remove any unbound CFSE.
- Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10^6 cells/mL. Plate 100  $\mu$ L of cell suspension per well (1 x 10^5 cells/well) in a 96-well round-bottom plate.
- **SIRT6-IN-2** Treatment: Prepare serial dilutions of **SIRT6-IN-2** in complete RPMI medium. Add 50 μL of the **SIRT6-IN-2** dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest **SIRT6-IN-2** dose.
- T-Cell Stimulation: Add 50 μL of stimulation cocktail to each well. For anti-CD3/CD28 stimulation, use pre-coated anti-CD3 (1-5 μg/mL) plates or add soluble anti-CD3 along with soluble anti-CD28 (1-2 μg/mL).[13][14]
  - Unstimulated Control: Cells with no stimulation.
  - Vehicle Control: Stimulated cells with DMSO vehicle.
  - o Positive Control: Stimulated cells without inhibitor.
- Incubation: Culture the plates for 3 to 5 days at 37°C in a 5% CO2 incubator.



Staining and Analysis: Harvest cells and stain with fluorescently-conjugated antibodies
against T-cell surface markers (e.g., CD4, CD8). Analyze the samples on a flow cytometer,
gating on the lymphocyte population and then on CD4+ or CD8+ T-cells. Proliferation is
measured by the decrease in CFSE fluorescence intensity.

# Protocol 2: BrdU Incorporation Assay for T-Cell Proliferation

This colorimetric immunoassay measures DNA synthesis by detecting the incorporation of BrdU, a synthetic thymidine analog, into the DNA of proliferating cells.[15]



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Caption: Workflow for the BrdU T-cell proliferation assay.

- Human PBMCs
- Complete RPMI-1640 medium
- SIRT6-IN-2
- T-Cell Stimulants (e.g., anti-CD3/CD28, PHA)
- BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)[16]
- 96-well flat-bottom culture plates
- Cell Plating: Isolate PBMCs as described previously. Resuspend in complete RPMI medium at 1 x 10<sup>6</sup> cells/mL and plate 100 μL per well (1 x 10<sup>5</sup> cells/well) in a 96-well flat-bottom plate.
- Treatment and Stimulation: Add 50  $\mu$ L of **SIRT6-IN-2** dilutions (and vehicle control) and 50  $\mu$ L of T-cell stimulants to the appropriate wells, as described in the CFSE protocol.



- Incubation: Culture the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
- BrdU Labeling: Add 20 µL of the 10X BrdU labeling solution from the kit to each well for a final concentration of 1X.[16]
- Labeling Incubation: Re-incubate the plate for an additional 2 to 24 hours. The optimal time depends on the cell division rate and should be determined empirically.
- Cell Fixation and DNA Denaturation: Centrifuge the plate (if using suspension cells) and carefully remove the medium. Add 200 μL of the Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[16]
- Antibody Incubation: Remove the fixing solution and add 100 μL of the diluted anti-BrdU detection antibody to each well. Incubate for 1 hour at room temperature.
- Washing and Secondary Antibody: Wash the wells three times with 1X Wash Buffer. Add 100
  μL of the diluted HRP-linked secondary antibody and incubate for 30-60 minutes.[16]
- Detection: Wash the wells again three times. Add 100  $\mu$ L of TMB Substrate and incubate until color develops (5-30 minutes). Stop the reaction by adding 100  $\mu$ L of Stop Solution.
- Data Acquisition: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated into the DNA.

## **Data Presentation**

Quantitative data should be summarized in tables to allow for clear comparison between different treatment conditions. Below are examples of how to present hypothetical data from these assays.

Table 1: Hypothetical Effect of **SIRT6-IN-2** on T-Cell Proliferation (CFSE Assay)



Treatment Group	Concentration (μM)	% Proliferating CD4+ T-Cells	Proliferation Index
Unstimulated	0	2.1 ± 0.4	1.05
Stimulated (Vehicle)	0 (DMSO)	65.8 ± 3.1	2.89
SIRT6-IN-2	0.1	72.4 ± 2.8	3.15
SIRT6-IN-2	1.0	85.3 ± 4.5	3.87
SIRT6-IN-2	10.0	88.1 ± 3.9	4.02

Data are presented as mean  $\pm$  SD. The Proliferation Index is the average number of divisions that a responding cell has undergone.

Table 2: Hypothetical Effect of **SIRT6-IN-2** on T-Cell Proliferation (BrdU Assay)

Treatment Group	Concentration (μM)	Absorbance (OD 450nm)	% Proliferation vs. Vehicle
Unstimulated	0	0.115 ± 0.01	-
Stimulated (Vehicle)	0 (DMSO)	1.254 ± 0.08	100%
SIRT6-IN-2	0.1	1.489 ± 0.11	118.7%
SIRT6-IN-2	1.0	1.996 ± 0.15	159.2%
SIRT6-IN-2	10.0	2.105 ± 0.13	167.9%

Data are presented as mean  $\pm$  SD. % Proliferation is normalized to the stimulated vehicle control.

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